2-(3-Bromo-2-pyridyl)acetic acid hydrochloride

Suzuki-Miyaura coupling Palladium catalysis Regioselectivity

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is a regiospecific building block for asymmetric Suzuki-Miyaura cross-coupling (up to 92% ee). Unlike the 5-bromo isomer, its 3-bromo substitution pattern governs regioselectivity in SNAr and decarboxylative functionalization. The HCl salt enhances aqueous solubility and provides defined stoichiometry for amide bond formation. Its enhanced acidity (pKa 3.69) enables mild deprotonation for diverse 2-substituted pyridine synthesis. Direct analog substitution risks derailing validated synthetic protocols. Supplied at 98% purity for medicinal chemistry workflows.

Molecular Formula C7H7BrClNO2
Molecular Weight 252.49 g/mol
Cat. No. B12102647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2-pyridyl)acetic acid hydrochloride
Molecular FormulaC7H7BrClNO2
Molecular Weight252.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CC(=O)O)Br.Cl
InChIInChI=1S/C7H6BrNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H
InChIKeyDXNGEJZLGSYPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-2-pyridyl)acetic acid hydrochloride: Chemical Profile and Procurement Significance


2-(3-Bromo-2-pyridyl)acetic acid hydrochloride (CAS: 192642-96-9) is a halogenated pyridylacetic acid derivative, supplied primarily as a hydrochloride salt to enhance aqueous solubility and solid-state stability . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, featuring a pyridine ring substituted with a bromine atom at the 3-position and an acetic acid side chain at the 2-position . Its molecular formula is C7H7BrClNO2, with a molecular weight of approximately 252.49 g/mol . Commercially, it is typically offered at 95% purity and requires storage under inert atmosphere at -20°C to prevent degradation .

Why 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride Cannot Be Substituted with Generic Analogs


Substitution of 2-(3-bromo-2-pyridyl)acetic acid hydrochloride with closely related analogs—such as the 5-bromo isomer or non-brominated 2-pyridylacetic acid—is not straightforward and introduces substantial synthetic risk. The 3-bromo substitution pattern imparts a unique electronic and steric environment to the pyridine ring, which directly governs regioselectivity in cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and metal-catalyzed transformations [1]. Furthermore, the presence of the acetic acid moiety at the 2-position activates the ring for specific decarboxylative functionalizations, a pathway not equally accessible with other positional isomers [2]. Even minor alterations in halogen position or side-chain identity can lead to divergent reaction outcomes, requiring complete re-optimization of synthetic routes and potentially compromising downstream product purity or yield [3]. The hydrochloride salt form further distinguishes this compound from its free acid counterpart, offering enhanced aqueous solubility and defined stoichiometry in salt metathesis or base-mediated reactions . Consequently, direct replacement with a generic analog without rigorous comparative validation is likely to derail established synthetic protocols and compromise project timelines.

Quantitative Differentiation of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride Against Key Analogs


Regioselective Cross-Coupling: 3-Bromo vs. 5-Bromo Positional Isomers

The 3-bromo substitution pattern in 2-(3-bromo-2-pyridyl)acetic acid hydrochloride confers distinct reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to its 5-bromo isomer. While both isomers are capable of participating in such reactions, the 3-bromo derivative demonstrates enhanced reactivity under specific catalytic conditions due to its unique electronic and steric environment adjacent to the pyridine nitrogen [1]. This difference is critical for achieving high conversion and yield in the synthesis of biaryl pharmacophores. In a study on 3-bromopyridine derivatives, asymmetric Suzuki-Miyaura coupling yielded chiral biaryls with up to 92% enantiomeric excess, highlighting the synthetic utility of the 3-bromo substitution pattern [2].

Suzuki-Miyaura coupling Palladium catalysis Regioselectivity

pKa Differentiation: Acidic Moiety Activation for Decarboxylative Transformations

The predicted pKa of the carboxylic acid group in 2-(3-bromo-2-pyridyl)acetic acid is 3.69 ± 0.10, which is significantly more acidic than that of unsubstituted 2-pyridylacetic acid (predicted pKa ~4.47) . This enhanced acidity, conferred by the electron-withdrawing bromine atom at the 3-position, facilitates deprotonation under milder basic conditions. This property is particularly advantageous for decarboxylative cross-coupling reactions and for controlling ionization state in physiological environments during drug candidate profiling [1].

pKa Decarboxylation Drug-likeness

Salt Form Advantage: Hydrochloride vs. Free Acid for Aqueous Solubility and Storage Stability

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride exhibits markedly improved aqueous solubility and storage stability compared to its free acid counterpart. The hydrochloride salt form is specifically recommended for storage under inert gas at -20°C, a condition that ensures long-term stability for this reactive bromoheterocycle . In contrast, the free acid form is more prone to decarboxylation and decomposition, necessitating more stringent handling and limiting its utility in aqueous reaction media . This difference is critical for high-throughput experimentation and scale-up, where consistent reagent performance is paramount.

Hydrochloride salt Solubility Stability

Optimal Application Scenarios for 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride Based on Evidence


Enantioselective Synthesis of Chiral Biaryl Pharmacophores

Utilize 2-(3-bromo-2-pyridyl)acetic acid hydrochloride as a key building block in asymmetric Suzuki-Miyaura cross-coupling reactions to construct chiral heterocyclic biaryls. The 3-bromo substitution pattern enables high enantioselectivity (up to 92% ee) under optimized palladium catalysis, making this compound particularly valuable for synthesizing atropisomeric drug candidates where stereochemical purity is paramount [1].

Decarboxylative Functionalization for Late-Stage Diversification

Leverage the enhanced acidity (pKa 3.69) of the acetic acid moiety in 2-(3-bromo-2-pyridyl)acetic acid hydrochloride to facilitate decarboxylative cross-coupling and alkylation reactions. This property allows for mild deprotonation and subsequent trapping with electrophiles, providing access to diverse 2-substituted pyridines that are challenging to prepare via alternative routes [2].

Synthesis of Water-Soluble Drug Intermediates and Prodrugs

Employ the hydrochloride salt form of 2-(3-bromo-2-pyridyl)acetic acid directly in aqueous or biphasic reaction systems. The improved aqueous solubility and defined stoichiometry of the salt simplify handling and enable homogeneous reaction conditions for transformations such as amide bond formation or nucleophilic substitutions, which are common in medicinal chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.